(6-Ethylpyridine-2,4-diyl)dimethanol
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Overview
Description
(6-Ethylpyridine-2,4-diyl)dimethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl group at the 6th position and two hydroxymethyl groups at the 2nd and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyridine-2,4-diyl)dimethanol typically involves the oxidation of 2,6-dimethylpyridine using potassium permanganate to form 2,6-pyridinedicarboxylic acid. This intermediate is then reduced using a sodium borohydride/iodine system to yield the desired product . The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route. The use of large-scale reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
(6-Ethylpyridine-2,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethyl group and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2,6-pyridinedicarboxylic acid and its derivatives.
Reduction: 2,6-bis(hydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(6-Ethylpyridine-2,4-diyl)dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (6-Ethylpyridine-2,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedimethanol: Similar in structure but lacks the ethyl group at the 6th position.
2,4-Dimethyl-6-ethylpyridine: Similar in structure but lacks the hydroxymethyl groups.
Uniqueness
(6-Ethylpyridine-2,4-diyl)dimethanol is unique due to the presence of both the ethyl group and the hydroxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .
Properties
CAS No. |
111599-44-1 |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[2-ethyl-6-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-8-3-7(5-11)4-9(6-12)10-8/h3-4,11-12H,2,5-6H2,1H3 |
InChI Key |
BSKVNTAPKJTFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=C1)CO)CO |
Origin of Product |
United States |
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